Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-
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Overview
Description
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- is a coordination compound featuring copper as the central metal ion
Preparation Methods
The synthesis of Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- typically involves the reaction of copper salts with ligands containing thiazole and phenol groups. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial production methods may involve bulk synthesis techniques, ensuring the compound’s purity and consistency for large-scale applications .
Chemical Reactions Analysis
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other functional groups.
Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including coupling and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s thiazole and phenol groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- can be compared with other similar compounds, such as:
Copper(II) [(4-methylphenyl)sulfonyl]-1H-imino-(2-phenyl-2-oxazoline): This compound also features copper as the central metal ion but has different ligands, leading to distinct properties and applications.
Copper(II) bis(2,4-pentanedionate): Another copper coordination compound with different ligands, used in various catalytic and material science applications.
The uniqueness of Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- lies in its specific ligand structure, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C34H26CuN4O2S2 |
---|---|
Molecular Weight |
650.3 g/mol |
IUPAC Name |
copper;2-[(E)-[4-(4-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenolate |
InChI |
InChI=1S/2C17H14N2OS.Cu/c2*1-12-6-8-13(9-7-12)15-11-21-17(19-15)18-10-14-4-2-3-5-16(14)20;/h2*2-11,20H,1H3;/q;;+2/p-2/b2*18-10+; |
InChI Key |
LNLMMUIGSSAAQO-BWZRFINISA-L |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=CC=CC=C3[O-].CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=CC=CC=C3[O-].[Cu+2] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=CC=C3[O-].CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=CC=C3[O-].[Cu+2] |
Origin of Product |
United States |
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